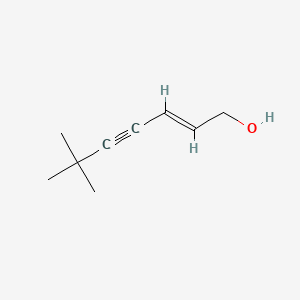
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Deoxyguanosine-5'-triphosphate trisodium salt (dGTP) is a nucleotide used in the synthesis of DNA. It is one of the four building blocks of DNA, alongside adenosine, cytidine, and thymidine triphosphates. dGTP is essential for DNA polymerization processes, where it serves as a substrate for DNA polymerase enzymes during DNA replication and repair.
Synthesis Analysis
The synthesis of dGTP involves enzymatic or chemical methods, starting from nucleosides such as deoxyguanosine. Chemical phosphorylation techniques can produce triphosphate forms, including the use of phosphorous oxychloride for monophosphorylation, followed by reaction with tributylammonium pyrophosphate and subsequent hydrolysis (KoreAnilkumar et al., 2013).
Molecular Structure Analysis
The molecular structure of dGTP has been extensively studied, revealing the importance of its conformation for DNA synthesis. The guanine base adopts an anti conformation around the C(1')-N(9) bond, essential for fitting into the DNA structure during replication (Seshadri & Viswamitra, 1974).
Chemical Reactions and Properties
dGTP participates in various chemical reactions, primarily in the polymerization process to form DNA strands. Its incorporation into DNA is catalyzed by DNA polymerases, which select dGTP based on complementary base pairing with cytosine in the DNA template. The specificity and efficiency of this process are crucial for the fidelity of DNA replication.
Physical Properties Analysis
The physical properties of dGTP, such as solubility, stability, and melting point, are influenced by its molecular structure and the presence of the triphosphate group. dGTP's solubility in water and its stability under physiological conditions enable its biological role in cellular processes.
Chemical Properties Analysis
The chemical properties of dGTP include its reactivity towards enzymes and other nucleic acids. Its role as a substrate for DNA polymerases highlights its chemical reactivity, essential for the enzymatic processes of DNA replication and repair.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a compound that has been explored in the context of organic synthesis and chemical properties. A notable study involves the stereoselective halogenation of 6,6-dimethyl-1-hepten-4-yn-3-ol, leading to the formation of (E)-1-halo-6,6-dimethyl-2-hepten-4-yne, a key intermediate for the synthesis of terbinafine, an antifungal agent. This process demonstrated good yield and stereoselectivity, highlighting the compound's relevance in medicinal chemistry (Chou, Tseng, & Chen, 2000).
Catalysis and Material Science
Another research application focuses on the modification of (poly)siloxanes via hydrosilylation catalyzed by rhodium complexes in ionic liquids. The study successfully synthesized heptyl and glycidyloxy functional (poly)siloxanes and silicone polyethers with high yield and selectivity. This catalytic system based on rhodium siloxide can be easily separated from the product and reused, indicating its potential for sustainable chemistry and material science applications (Marciniec, Maciejewski, Szubert, & Kurdykowska, 2006).
Advanced Organic Synthesis Techniques
The research on 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne also extends to advanced organic synthesis techniques. For instance, the intramolecular Pauson–Khand (PK) reaction of various substrates including 4-ethynyl-octa-1,7-dienes and 5-ethynyl-nona-1,8-dienes has been reported. This process yields bicyclo[3.3.0]oct-1-en-3-ones and is significant for the preparation of new and useful building blocks for the synthesis of angularly fused triquinanes, showcasing the compound's role in synthesizing complex molecular architectures (Marco-Contelles, Ruiz-Caro, Mainetti, Devin, Fensterbank, & Malacria, 2002).
Propiedades
IUPAC Name |
(E)-6,6-dimethylhept-2-en-4-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALYLLJOCKLAGD-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


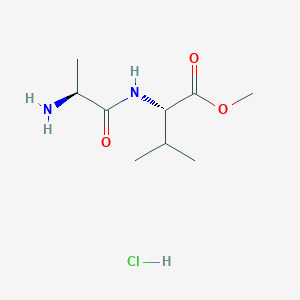
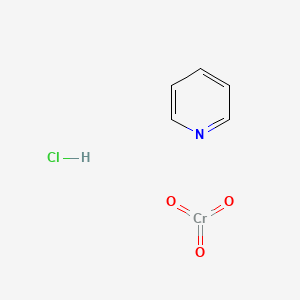
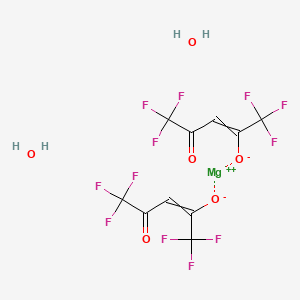
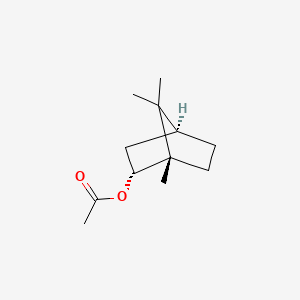
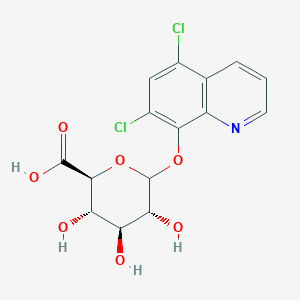
![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)